N-(4-Sec-butylphenyl)-3-chloropropanamide
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Overview
Description
N-(4-Sec-butylphenyl)-3-chloropropanamide is an organic compound characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a 3-chloropropanamide moiety
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets to form new carbon-carbon bonds .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, such as those involved in proteomics research .
Pharmacokinetics
The compound’s molecular weight (191275) and linear formula (C12H17NO) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds), suggesting potential applications in electronics .
Action Environment
Similar compounds have been used in the development of oleds, which suggests that factors such as temperature, humidity, and light exposure may influence their performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sec-butylphenyl)-3-chloropropanamide typically involves the following steps:
Formation of the 4-sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation, where sec-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 3-chloropropanamide group: The 4-sec-butylphenyl intermediate undergoes a nucleophilic substitution reaction with 3-chloropropanoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(4-Sec-butylphenyl)-3-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The sec-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorine atom in the 3-chloropropanamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.
Major Products
Oxidation: Sec-butyl alcohol or sec-butyl ketone.
Reduction: N-(4-Sec-butylphenyl)-3-aminopropanamide.
Substitution: N-(4-Sec-butylphenyl)-3-azidopropanamide or N-(4-Sec-butylphenyl)-3-thiopropanamide.
Scientific Research Applications
N-(4-Sec-butylphenyl)-3-chloropropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-Sec-butylphenyl)-3-aminopropanamide: Similar structure but with an amine group instead of a chlorine atom.
N-(4-Sec-butylphenyl)-3-azidopropanamide: Contains an azide group instead of a chlorine atom.
N-(4-Sec-butylphenyl)-3-thiopropanamide: Contains a thiol group instead of a chlorine atom.
Uniqueness
N-(4-Sec-butylphenyl)-3-chloropropanamide is unique due to the presence of the 3-chloropropanamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNERRDGMCUENRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391818 |
Source
|
Record name | N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20331-29-7 |
Source
|
Record name | N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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